![molecular formula C8H11Br B3013850 (1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene CAS No. 16002-25-8](/img/structure/B3013850.png)
(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene” is a type of saturated bicyclic structure . These structures are incorporated in newly developed bio-active compounds . Bicyclo[2.1.1]hexanes, which are similar to the compound , are playing an increasingly important role in the field of bio-active compounds .
Synthesis Analysis
The synthesis of these types of compounds often involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . Another method involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .Molecular Structure Analysis
The molecular structure of “(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene” is likely to be complex due to its bicyclic nature. The compound is part of the bicyclo[2.2.1]hept-2-ene family .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be quite diverse. For instance, a photocatalytic cycloaddition reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns . Another reaction involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .科学的研究の応用
Polymerization Applications
Polymer Synthesis : This compound is utilized in the synthesis of cycloaliphatic polyolefins via Pd(II)-catalyzed homo- and copolymerizations of norbornene derivatives. These polymers have functional groups and are obtained from monomers like bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its derivatives (Mathew et al., 1996).
Photoresist Materials : Alicyclic polymers derived from compounds similar to (1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene, like 2-methylpropylbicyclo[2.2.1]hept-5-ene-2-carboxylate, have been synthesized for applications as 193 nm photoresist materials. These materials are synthesized through various polymerization techniques, including free radical and Pd(II)-catalyzed addition (Okoroanyanwu et al., 1998).
Synthesis of Novel Compounds
Synthesis of Carbocyclic Nucleoside Analogues : The compound is used as a chiral building block in the formal synthesis of aristeromycin, an antiviral antibiotic. This demonstrates its utility in synthesizing complex molecules with potential pharmaceutical applications (Helmchen et al., 1993).
Creation of Carbasugar Derivatives : Enzymatic resolution of related compounds leads to the synthesis of carbasugar derivatives, which are valuable in various chemical synthesis pathways. These compounds demonstrate the versatility of bicyclo[2.2.1]hept-2-ene derivatives in creating novel, useful molecules (Gümüş & Tanyeli, 2010).
Crystallographic and Molecular Studies
Molecular Structure Analysis : X-ray crystallography and molecular mechanics studies have been conducted on derivatives of bicyclo[2.2.1]hept-5-ene, aiding in the understanding of their molecular structures and stereochemistry. Such studies are crucial for the design of new molecules and materials (Pinkerton et al., 1993).
Hydrogen-Bonding Properties : Studies on the resolution, absolute configuration, and hydrogen-bonding properties of related bicyclo[2.2.1]heptan derivatives have been conducted, highlighting the compound's role in understanding molecular interactions and configurations (Plettner et al., 2005).
将来の方向性
The future directions in the research and application of these types of compounds seem promising. They are playing an increasingly important role in the field of bio-active compounds . The development of new synthesis methods and the exploration of new chemical spaces are areas of ongoing research .
作用機序
Target of Action
It’s known that bicyclic structures like this one are often incorporated in bio-active compounds , suggesting they may interact with a variety of biological targets.
Mode of Action
It’s known that these types of compounds can be synthesized via elimination reactions , which could potentially influence their interaction with biological targets.
特性
IUPAC Name |
(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Br/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2/t6-,7+,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDJEPZLSGMJSM-CSMHCCOUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1C=C2)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene | |
CAS RN |
16002-25-8 |
Source


|
| Record name | rac-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[4-(2-hydrazino-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3013767.png)

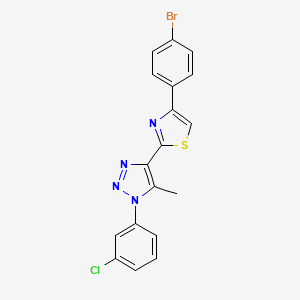
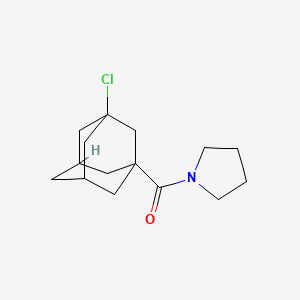
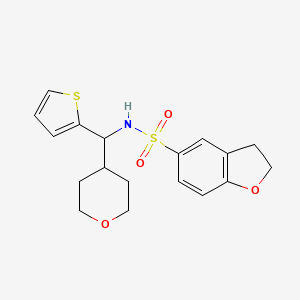

![2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether](/img/structure/B3013776.png)
![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3013777.png)
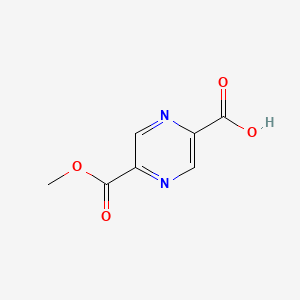

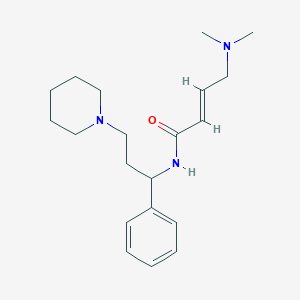
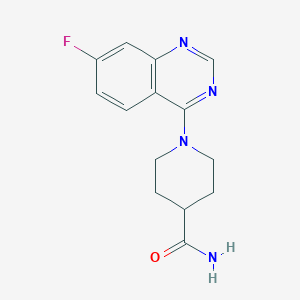
![ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]-2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3013790.png)